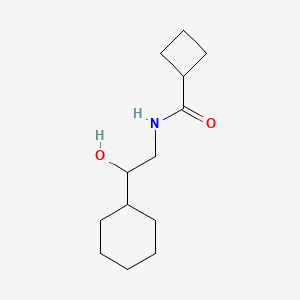

N-(2-cyclohexyl-2-hydroxyethyl)cyclobutanecarboxamide

説明

N-(2-Cyclohexyl-2-hydroxyethyl)cyclobutanecarboxamide is a cyclobutanecarboxamide derivative featuring a cyclohexyl-hydroxyethyl substituent.

特性

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c15-12(10-5-2-1-3-6-10)9-14-13(16)11-7-4-8-11/h10-12,15H,1-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHVJJUBGUWMOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2CCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)cyclobutanecarboxamide typically involves the reaction of cyclohexylamine with cyclobutanecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: Room temperature to 40°C

- Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

化学反応の分析

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amide group can be reduced to an amine.

Substitution: The cyclobutanecarboxamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in ether.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of cyclohexyl-2-oxoethylcyclobutanecarboxamide or cyclohexyl-2-carboxyethylcyclobutanecarboxamide.

Reduction: Formation of N-(2-cyclohexyl-2-aminoethyl)cyclobutanecarboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

N-(2-cyclohexyl-2-hydroxyethyl)cyclobutanecarboxamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the cyclobutanecarboxamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Comparison with Cycloalkylcarboxamide Derivatives

details four carboxamide derivatives with varying cycloalkyl substituents (Table 1). These compounds share a pyridin-2-yl-thienopyrimidine backbone but differ in their carboxamide groups, offering insights into the impact of cycloalkyl size and substituents on physicochemical properties.

Table 1: Physicochemical Properties of Cycloalkylcarboxamide Derivatives

| Compound Name | Cycloalkyl Group | Melting Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| N-(...pyridin-2-yl)isobutyramide (39) | Isobutyl | 284–285 | 33 | 97 |

| N-(...pyridin-2-yl)cyclopropanecarboxamide (40) | Cyclopropane | 257–258 | 41 | 95 |

| N-(...pyridin-2-yl)cyclobutanecarboxamide (41) | Cyclobutane | 252–253 | 22 | 98 |

| N-(...pyridin-2-yl)cyclohexanecarboxamide (42) | Cyclohexane | 229–230 | 35 | 97 |

Key Observations:

- Cyclobutanecarboxamide (41) exhibits the highest purity (98%) but the lowest yield (22%), suggesting synthetic challenges in cyclobutane integration .

- Cyclohexanecarboxamide (42) has a lower melting point (229–230°C) compared to cyclopropane (40) and cyclobutane (41) analogs, likely due to reduced crystallinity from the flexible cyclohexane ring.

- The target compound’s 2-cyclohexyl-2-hydroxyethyl group may further lower melting points and improve solubility relative to these analogs due to increased polarity.

Comparison with Fluorinated Cyclobutanecarboxamides

highlights fluorinated cyclobutanecarboxamides, such as PF-03654746 and PF-03654764, which are optimized for pharmacokinetic properties. These compounds feature 3-fluoro-4-(pyrrolidinylmethyl)phenyl substituents, enhancing target binding via fluorine’s electronegativity and metabolic stability .

Structural and Functional Contrasts:

- Fluorine vs. Hydroxyl Groups: The target compound lacks fluorine but includes a hydroxyl group, which may reduce blood-brain barrier penetration compared to PF analogs but improve aqueous solubility.

- Therapeutic Indications: PF compounds are designed for CNS disorders, while the target’s cyclohexyl-hydroxyethyl group may align with anti-tauopathy applications, as seen in SAR110894 (a histamine H3 antagonist for tauopathy) .

生物活性

N-(2-cyclohexyl-2-hydroxyethyl)cyclobutanecarboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Structural Characteristics

The compound is characterized by the following structural features:

- Molecular Formula: CHNO

- Functional Groups:

- Cyclohexyl group

- Hydroxyethyl group

- Cyclobutanecarboxamide moiety

These functional groups facilitate interactions with biological macromolecules, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with proteins, enhancing binding affinity and potentially modulating enzyme activities or receptor functions. The hydrophobic cyclobutanecarboxamide moiety allows for interactions with hydrophobic pockets within proteins, leading to diverse biological effects such as:

- Anti-inflammatory effects

- Analgesic properties

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications and its interactions with various biological targets. Below are key findings from the literature:

-

Binding Affinity and Activity Modulation:

- The hydroxyethyl group enhances binding affinity through hydrogen bonding, while the cyclobutanecarboxamide moiety interacts with hydrophobic regions in proteins, suggesting a dual interaction mechanism that could lead to significant pharmacological effects.

-

Comparative Analysis:

- A comparative analysis of structurally similar compounds indicates that this compound exhibits unique properties due to its combined cyclic structures and functional groups. This uniqueness may enhance its biological activity compared to simpler analogs.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide | Contains thiazole ring; urea linkage | Known for antimicrobial and anticancer properties |

| Cyclobutanecarboxylic acid | Simple carboxylic acid structure | Lacks amine functionality; primarily used in organic synthesis |

| N-cyclohexylacetamide | Amide structure without cyclobutane ring | Simpler structure; used in various industrial applications |

Case Studies

Several studies have explored the compound's efficacy in vitro and in vivo:

-

In Vitro Studies:

- Research indicates that the compound exhibits cytotoxic effects on various cancer cell lines, including triple-negative breast cancer (TNBC). Assays demonstrated inhibition of cellular growth with GI values ranging from 530 nM to 1 μM and IC values from 600 nM to 1.2 μM, indicating a potent cytostatic and cytotoxic profile .

- In Vivo Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。